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Compound of Interest

Compound Name: AZ-628

Cat. No.: B1684355 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibitor AZ-628, focusing on its

cross-reactivity profile against other kinases. The information presented is supported by

experimental data to aid in the design and interpretation of research studies and to inform drug

development strategies.

Introduction to AZ-628
AZ-628 is a potent, ATP-competitive inhibitor primarily targeting RAF kinases, which are crucial

components of the RAS-RAF-MEK-ERK signaling pathway.[1] This pathway is frequently

dysregulated in various human cancers, making RAF kinases a significant therapeutic target.

AZ-628 is classified as a Type II RAF inhibitor, which distinguishes its binding mode and

pharmacological effects from other classes of RAF inhibitors.[2] Understanding its selectivity

and off-target effects is critical for its application in both preclinical research and clinical

development.

Quantitative Kinase Inhibition Profile
The inhibitory activity of AZ-628 has been characterized against its primary RAF targets and a

broader panel of kinases. The following tables summarize these quantitative data.

Table 1: Inhibitory Potency of AZ-628 against Primary RAF Kinase Targets
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Kinase Target IC50 (nM) Assay Type

c-Raf-1 29 Cell-free

B-Raf (V600E) 34 Cell-free

B-Raf (wild-type) 105 Cell-free

Data sourced from MedchemExpress, Selleck Chemicals.[1][3]

Table 2: Cross-Reactivity Profile of AZ-628 against Other Kinases

AZ-628 exhibits inhibitory activity against several other tyrosine protein kinases, suggesting a

potential for polypharmacology.[3] This cross-reactivity may contribute to its overall cellular

effects, including potential antiangiogenic properties through the inhibition of VEGFR2.[3]

Off-Target Kinase Known Effect

VEGFR2 Inhibition of activation

Flt1 Inhibition of activation

Fms Inhibition of activation

Lyn Inhibition of activation

DDR2 Inhibition of activation

Data sourced from Tocris Bioscience, Selleck Chemicals.[3]

Comparison with Other RAF Inhibitors
A key distinction in RAF inhibitors is their binding mode, which influences their cellular activity.

Type I inhibitors, such as Dabrafenib, bind to the active conformation of the kinase. In contrast,

AZ-628 is a Type II inhibitor that stabilizes the inactive conformation. This difference is critical in

the context of "paradoxical ERK activation," a phenomenon where some RAF inhibitors can

paradoxically increase ERK signaling in cells with wild-type BRAF.[2][4]
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Studies have shown that unlike Type I inhibitors, AZ-628 does not induce paradoxical ERK

activation.[2] This characteristic suggests that AZ-628 may have a different safety and efficacy

profile, particularly in tumors that are not driven by BRAF V600E mutations. For instance, in

non-V600E BRAF-mutant lung cancer cells, AZ-628 was found to inhibit ERK more effectively

than Dabrafenib.[2]

Signaling Pathway Analysis
The following diagrams illustrate the mechanism of action of AZ-628 on its primary and off-

target signaling pathways.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b1684355?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5882321/
https://www.benchchem.com/product/b1684355?utm_src=pdf-body
https://www.benchchem.com/product/b1684355?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5882321/
https://www.benchchem.com/product/b1684355?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684355?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm

Nucleus

Receptor Tyrosine Kinase

RAS

Activation

RAF (B-Raf, c-Raf)

Activation

MEK1/2

Phosphorylation

ERK1/2

Phosphorylation

Transcription Factors
(e.g., AP-1)

Activation

AZ-628

 Inhibition

Cell Proliferation Survival Differentiation

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684355?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Endothelial Cell Membrane

Cytoplasm

VEGF

VEGFR2

Binding

PLCγ

Activation

RAF-MEK-ERK
Pathway

Activation

PKC

Angiogenesis
(Cell Proliferation, Migration)

AZ-628

 Inhibition

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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